Ethyl 5-carbamoyl-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-carbamoyl-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and various functional groups including carbamoyl, dichlorobenzoyl, and ester groups
Preparation Methods
The synthesis of Ethyl 5-carbamoyl-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiophene ring, followed by the introduction of the carbamoyl and dichlorobenzoyl groups. The esterification process is then carried out to introduce the ethyl ester group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
Ethyl 5-carbamoyl-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbamoyl or ester groups, potentially leading to the formation of amines or alcohols.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-carbamoyl-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 5-carbamoyl-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-carbamoyl-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylate: Lacks the carbamoyl and dichlorobenzoyl groups, making it less complex and potentially less active in certain applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
2,4-Dichlorobenzoyl derivatives: Compounds with similar dichlorobenzoyl groups but different core structures, which can lead to different biological activities and applications.
Properties
IUPAC Name |
ethyl 5-carbamoyl-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4S/c1-3-24-16(23)11-7(2)12(13(19)21)25-15(11)20-14(22)9-5-4-8(17)6-10(9)18/h4-6H,3H2,1-2H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVQNALWHUMSAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.